molecular formula C19H21NO3S B13892744 2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol

2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol

Cat. No.: B13892744
M. Wt: 343.4 g/mol
InChI Key: MHWRJCBZOCBFBD-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy, methylamino, and thiophenylpropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophenylpropoxy Group: This step involves the reaction of a thiophene derivative with a propyl halide, followed by nucleophilic substitution to attach the thiophenylpropoxy group to the naphthalene core.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride
  • 3-(Methylamino)-1-phenylpropan-1-ol
  • 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine

Uniqueness

2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol

InChI

InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3

InChI Key

MHWRJCBZOCBFBD-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC

Origin of Product

United States

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